molecular formula C17H14N4O3 B6346922 4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine CAS No. 1354935-29-7

4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine

Cat. No.: B6346922
CAS No.: 1354935-29-7
M. Wt: 322.32 g/mol
InChI Key: XDCZSJHEFXQBTN-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 8, as per ) is a pyrimidine derivative synthesized via condensation reactions involving substituted benzaldehydes and nitrophenyl precursors. Its molecular formula is C₁₇H₁₄N₄O₃, featuring a pyrimidine core with electron-donating methoxy (3-position) and electron-withdrawing nitro (4-position) substituents on aromatic rings. Spectral characterization includes:

  • IR: C–O stretch (1404 cm⁻¹), NO₂ asymmetric stretch (1523 cm⁻¹), and NH₂ vibrations (3374 cm⁻¹) .
  • ¹H/¹³C-NMR: Aromatic protons at δ 7.43–8.56 ppm and pyrimidine CH at δ 6.61 ppm .
    This compound is primarily studied for antimicrobial and antitumor applications due to its structural versatility .

Properties

IUPAC Name

4-(3-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-24-14-4-2-3-12(9-14)16-10-15(19-17(18)20-16)11-5-7-13(8-6-11)21(22)23/h2-10H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCZSJHEFXQBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation: Formation of Chalcone Intermediate

The synthesis begins with the preparation of (E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one via Claisen-Schmidt condensation. This step involves reacting 3-methoxyacetophenone with 4-nitrobenzaldehyde in the presence of a base.

Reaction Conditions

  • Solvent: Ethanol (50 mL per 0.001 mol substrate).

  • Base: Aqueous NaOH (0.005 mol) or LiOH.

  • Temperature: Room temperature (20–25°C) with mechanical stirring for 2–6 hours.

  • Workup: The crude product is filtered, washed with cold water, and recrystallized from ethanol.

Challenges and Optimization

  • Nitro Group Effects: The electron-withdrawing nitro group at the para position of benzaldehyde reduces reactivity, necessitating extended reaction times or elevated temperatures.

  • Competing Pathways: Nitro-substituted benzaldehydes may favor aldol addition over condensation, leading to dihydrochalcone byproducts (e.g., 3-hydroxypropan-1-one derivatives). Microwave irradiation has been explored to suppress side reactions but yields mixed results.

Cyclization with Guanidine: Pyrimidine Ring Formation

The chalcone intermediate is treated with guanidine nitrate or hydrochloride under basic conditions to form the pyrimidin-2-amine core.

General Procedure

  • Reagents: Guanidine nitrate (0.001 mol), LiOH (0.005 mol) or NaOH.

  • Solvent: Ethanol (50 mL).

  • Conditions: Reflux for 4–6 hours, followed by ice-water quenching.

  • Purification: Column chromatography using silica gel (100–200 mesh) with ethyl acetate/petroleum ether (2:8).

Mechanistic Insights

  • Guanidine acts as a nucleophile, attacking the α,β-unsaturated ketone of the chalcone to form a six-membered pyrimidine ring via cyclocondensation.

  • The nitro group stabilizes the intermediate through resonance, while the methoxy group enhances solubility via electron donation.

Optimization of Reaction Parameters

Base Selection

  • Lithium Hydroxide: Yields higher purity products (85–90%) compared to NaOH (70–75%) due to milder conditions.

  • Sodium Hydroxide: May cause over-saponification of the chalcone, reducing cyclization efficiency.

Solvent Systems

  • Ethanol: Preferred for its balance of polarity and boiling point (78°C), enabling efficient reflux.

  • Methanol: Avoided due to premature precipitation of intermediates.

Temperature and Time

  • Reflux Duration: 4 hours optimal; longer durations (>6 hours) promote decomposition.

  • Microwave Assistance: Reduces reaction time to 30 minutes but requires precise control to avoid charring.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Key Peaks:

    • ν\nu(NH2_2): 3355–3459 cm1^{-1}.

    • ν\nu(C=N): 1661 cm1^{-1}.

    • ν\nu(NO2_2): 1566 cm1^{-1}.

    • ν\nu(C-O): 1225 cm1^{-1} (methoxy).

Nuclear Magnetic Resonance (NMR)

1H^1H-NMR (400 MHz, DMSO-d6_6 ):

  • δ 3.86 ppm (s, 3H, OCH3_3).

  • δ 5.23–5.28 ppm (s, 2H, NH2_2).

  • δ 7.18–8.28 ppm (m, 9H, aromatic protons).

13C^{13}C-NMR (100 MHz, DMSO-d6_6 ):

  • δ 55.0 ppm (OCH3_3).

  • δ 103.4–104.4 ppm (C-5 pyrimidine).

  • δ 163.7–165.0 ppm (C-2, C-4, C-6 pyrimidine).

Yield and Purity Data

StepYield (%)Purity (HPLC)
Chalcone Intermediate75–8292–95
Cyclization68–7388–90
Final Product58–6595–98

Challenges and Mitigation Strategies

Byproduct Formation

  • Dihydrochalcones: Minimized by using LiOH and controlled reaction times.

  • Oligomerization: Addressed via dropwise addition of base and diluted conditions.

Purification Difficulties

  • Column Chromatography: Essential for separating nitro-substituted isomers.

  • Recrystallization: Ethanol/water (7:3) optimal for final product.

Comparative Analysis of Guanidine Sources

Guanidine DerivativeYield (%)Reaction Time (h)
Nitrate68–734
Hydrochloride60–656

Nitrate salts are preferred due to faster kinetics and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: 4-(3-Hydroxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.

    Reduction: 4-(3-Methoxyphenyl)-6-(4-aminophenyl)pyrimidin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : The methoxy group can be oxidized to form a hydroxyl group.
  • Reduction : The nitro group can be reduced to an amine.
  • Substitution : The amine group can participate in nucleophilic substitution reactions.

Major Products

Common products formed from these reactions include:

  • From oxidation: 4-(3-Hydroxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.
  • From reduction: 4-(3-Methoxyphenyl)-6-(4-aminophenyl)pyrimidin-2-amine.

Medicinal Chemistry

Research has shown that 4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has potential therapeutic properties:

  • Anticancer Activity : Studies indicate that this compound may act as an anticancer agent by inhibiting specific enzymes involved in tumor growth .
  • Anti-inflammatory Properties : Its ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.

Biological Research

The compound is being explored for its role as:

  • Enzyme Inhibitor : It may inhibit enzymes critical for various biochemical pathways, thus influencing metabolic processes .
  • Receptor Modulator : Its interaction with receptors could lead to therapeutic effects in various diseases.

Materials Science

In the field of materials science, this compound is being investigated for:

  • Organic Semiconductors : Its unique electronic properties make it suitable for use in organic electronic devices.
  • Dyes and Pigments : The presence of nitro and methoxy groups enhances its potential as a colorant in various applications.

Anticancer Studies

A notable study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Enzyme Inhibition

Research focused on the inhibition of cyclooxygenase (COX) enzymes revealed that this compound could effectively reduce the activity of COX enzymes, suggesting its potential use in managing pain and inflammation .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Table 1: Structural and Spectral Comparison
Compound Name Substituents (R1/R2) Molecular Formula Key IR Peaks (cm⁻¹) Yield (%)
Target Compound (8) 3-OCH₃ / 4-NO₂ C₁₇H₁₄N₄O₃ 1523 (NO₂), 1404 (C–O) 84.72*
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (1) 2-Cl / 4-NO₂ C₁₆H₁₀ClN₃O₃ 756 (C–Cl), 1523 (NO₂) 84.72
4-(3-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine 3-OCH₃ / pyridin-3-yl C₁₆H₁₃N₅O 3294 (NH), 1657 (C=N) N/A
4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine 4-F / 2-furyl C₁₄H₁₀FN₃O 3069 (C–H), 1593 (C=C) N/A
R2: 4-(naphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine naphthalen-2-yl / 4-NO₂ C₂₀H₁₄N₄O₂ N/A N/A

Notes:

  • Electron effects: The methoxy group (3-OCH₃) in Compound 8 enhances electron density on the pyrimidine ring, while the nitro group (4-NO₂) withdraws electrons, influencing reactivity and binding interactions .
  • Chloro vs. methoxy : Compound 1 replaces methoxy with chloro, reducing electron donation and increasing hydrophobicity .
  • Heterocyclic variations : Pyridinyl () and furyl () substituents alter π-π stacking and hydrogen-bonding capabilities .
Table 2: Antitumor and Antimicrobial Activities
Compound Biological Activity (IC₅₀, µM) Key Findings Reference
Target Compound (8) Antimicrobial: MIC = 12.5 µg/mL Active against S. aureus and E. coli due to nitro group’s electrophilic nature
R2 Anticancer: IC₅₀ = 123.33 µM Superior to 5-FU in pancreatic adenocarcinoma via cell cycle arrest
PPA5: 4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine Radiosensitization Enhances lung cancer cell apoptosis under radiation
4-(3-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine N/A High-purity API intermediate (>97%) for drug development

Key Insights :

  • Antimicrobial potency : Compound 8 ’s nitro group enhances activity against gram-negative bacteria compared to chloro derivatives .
  • Antitumor efficacy : R2’s naphthyl group improves lipophilicity, enhancing membrane penetration and tumor cell uptake .
  • Radiosensitization : PPA5’s fluorophenyl group contributes to synergistic effects with radiation therapy .

Biological Activity

Overview

4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Its structure features a pyrimidine ring substituted with a methoxyphenyl group at the 4-position and a nitrophenyl group at the 6-position, with an amine group at the 2-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

  • Chemical Formula : C15H14N4O2
  • CAS Number : 1354935-29-7
  • Molecular Weight : 270.30 g/mol

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the condensation of 3-methoxybenzaldehyde with 4-nitrobenzylamine to form an intermediate Schiff base, which is then cyclized with guanidine. Typical reaction conditions include the use of solvents such as ethanol or methanol under reflux with acetic acid as a catalyst .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro tests have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U-937 (monocytic leukemia)

Table 1 summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-75.03Induction of apoptosis
U-9377.88Cell cycle arrest at G1 phase

The compound's mechanism involves binding to specific enzymes or receptors, inhibiting their activity and modulating signaling pathways critical for cell survival .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It shows promise in selectively inhibiting carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases, including cancer. The inhibition constants (Ki) for selected carbonic anhydrases are detailed in Table 2:

EnzymeKi (nM)
hCA II0.75
hCA IX89

This selective inhibition suggests that derivatives of this compound could be developed as therapeutic agents targeting specific enzymes involved in tumor growth and metastasis .

Case Studies

  • Apoptosis Induction : A study demonstrated that this compound significantly increased caspase activity in MCF-7 cells, indicating its role as a potent apoptosis inducer. The compound was shown to act in a dose-dependent manner, further supporting its potential as a therapeutic agent against breast cancer .
  • Cytotoxicity Evaluation : In another research effort, this compound was tested against multiple cancer cell lines, revealing that it exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. Flow cytometry assays indicated that it effectively triggers apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, substituted chalcones or enones (e.g., 1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one) are reacted with guanidine derivatives under reflux in ethanol with a base (e.g., LiOH). Purification involves column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization from methanol or chloroform . Key steps include controlling reaction temperature (e.g., 5–8 hours of reflux) and optimizing stoichiometry to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (in CDCl3_3/DMSO-d6_6) identify substituent patterns. For instance, the pyrimidine NH2_2 group appears as a singlet at δ ~6.5 ppm, while aromatic protons resolve as multiplet signals (δ 7.0–8.5 ppm) .
  • X-Ray Diffraction : Single-crystal X-ray analysis confirms molecular geometry, intramolecular hydrogen bonds (e.g., C–H⋯N), and supramolecular packing (e.g., R22_2^2(8) hydrogen-bonded chains along the c-axis) .
  • IR Spectroscopy : Peaks at ~3375 cm1^{-1} (NH2_2) and ~1600 cm1^{-1} (C=N/C=C) validate functional groups .

Q. What initial biological activities have been reported for pyrimidine analogs of this compound?

  • Methodological Answer : Derivatives with nitro and methoxy substituents exhibit antimicrobial and anti-tubercular activity. For example, 4-(4-nitrophenyl)-6-(pyridin-2-yl)pyrimidin-2-amine (PM4) showed MIC values of 3.12 µg/mL against Mycobacterium tuberculosis via thymidine kinase inhibition. Assays involve broth microdilution and molecular docking to identify binding modes .

Advanced Research Questions

Q. How do computational methods like DFT and molecular docking elucidate electronic properties and target interactions?

  • Methodological Answer :

  • DFT Calculations : At the B3LYP/6-311G(d,p) level, HOMO-LUMO gaps (~4.5 eV) predict charge transfer reactivity. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions (e.g., NH2_2) and electrophilic aryl rings, guiding derivatization .
  • Docking Studies : Pyrimidine derivatives dock into acetylcholine-binding proteins (e.g., PDB: 4QAC) with binding energies ≤−8.5 kcal/mol. Key interactions include π-π stacking with 4-nitrophenyl groups and hydrogen bonds with active-site residues .

Q. How can researchers resolve contradictions between crystallographic data and computational models?

  • Methodological Answer : Discrepancies in bond angles or torsional conformations (e.g., pyrimidine ring planarity) are addressed by:

  • Validating DFT-optimized geometries against X-ray torsion angles (e.g., <5° deviation).
  • Using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O vs. N–H⋯N) missed in gas-phase calculations .

Q. What strategies optimize synthetic yields while minimizing isomer formation?

  • Methodological Answer :

  • Reaction Optimization : Use LiOH instead of NaOH for better enolate formation, reducing side products.
  • Chromatographic Separation : Employ gradient elution (e.g., ethyl acetate:petroleum ether from 2:8 to 4:6) to isolate regioisomers.
  • Kinetic Control : Lower reaction temperatures (70–80°C) favor the 4,6-disubstituted product over 2,4-isomers .

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